4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Overview
Description
4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group, a pyridinyl group, a chloro group, and a cyano group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution with the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.
Chlorination: The chloro group can be introduced through a halogenation reaction using chlorine gas or a chlorinating agent such as thionyl chloride.
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of corresponding substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, phenyl, pyridinyl, and cyano groups can influence its binding affinity and specificity to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide: Similar structure but with a carboxamide group instead of a cyano group.
4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinemethanol: Similar structure but with a hydroxymethyl group instead of a cyano group.
Uniqueness
4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is unique due to the presence of the cyano group, which imparts specific chemical reactivity and potential biological activity. The combination of the chloro, phenyl, pyridinyl, and cyano groups in a single molecule provides a versatile scaffold for further chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
4-chloro-6-phenyl-2-pyridin-4-ylpyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4/c17-15-13(10-18)14(11-4-2-1-3-5-11)20-16(21-15)12-6-8-19-9-7-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCGOBYWIZQBMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=NC=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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